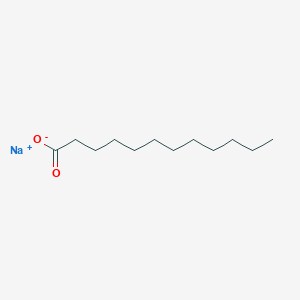

sodium;dodecanoate

描述

准备方法

Synthetic Routes and Reaction Conditions

Sodium dodecanoate can be synthesized by neutralizing dodecanoic acid (lauric acid) with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where dodecanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level .

Industrial Production Methods

In industrial settings, sodium dodecanoate is produced by saponification of lauric acid, which is derived from coconut oil or palm kernel oil. The saponification process involves heating the lauric acid with sodium hydroxide, resulting in the formation of sodium dodecanoate and glycerol .

化学反应分析

Types of Reactions

Sodium dodecanoate undergoes various chemical reactions, including:

Acid-Base Reactions: It can react with acids to form dodecanoic acid and a corresponding salt.

Oxidation: Sodium dodecanoate can be oxidized to produce dodecanedioic acid.

Substitution: It can undergo nucleophilic substitution reactions with halides to form alkyl dodecanoates.

Common Reagents and Conditions

Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.

Oxidation: Reagents such as potassium permanganate or chromic acid are used.

Substitution: Alkyl halides like methyl iodide or ethyl bromide are commonly used.

Major Products

Acid-Base Reactions: Dodecanoic acid and sodium chloride.

Oxidation: Dodecanedioic acid.

Substitution: Alkyl dodecanoates.

科学研究应用

Chemical Properties and Structure

Sodium dodecanoate is a sodium salt of dodecanoic acid (lauric acid), characterized by its long hydrophobic carbon chain and a hydrophilic carboxylate group. Its chemical formula is .

2.1. Membrane Protein Extraction

Sodium dodecanoate has been utilized in the extraction and analysis of membrane proteins due to its effectiveness in lysing cellular membranes while maintaining the integrity of protein structures. A study demonstrated that sodium laurate could solubilize membrane proteins efficiently for mass spectrometry analysis, outperforming traditional detergents like SDS in compatibility with proteolytic enzymes .

Case Study: Membrane Proteome Analysis

In a study involving rat liver plasma membrane proteins, sodium laurate facilitated the identification of hydrophobic proteins that are typically challenging to analyze. The use of sodium laurate allowed for enhanced extraction and subsequent mass spectrometric analysis, highlighting its utility in proteomics .

3.1. Surfactant Properties

Sodium dodecanoate serves as an effective surfactant in colloidal chemistry. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions, making it valuable in various formulations.

Table 2: Surfactant Applications of Sodium Dodecanoate

| Application | Description |

|---|---|

| Emulsification | Stabilizes oil-in-water emulsions |

| Cleaning agents | Used in detergents for its surfactant properties |

| Pharmaceutical formulations | Enhances solubility and bioavailability of drugs |

3.2. Mixed Surfactant Systems

Recent research has explored the behavior of sodium dodecanoate in mixed surfactant systems, particularly when combined with other fatty acid salts like sodium decanoate. These mixtures exhibit enhanced surface activity and stability, which can be beneficial for industrial applications .

Environmental Applications

Sodium dodecanoate is also being investigated for its role in environmental science, particularly regarding its biodegradability and low toxicity to aquatic life. As a biodegradable surfactant, it presents a greener alternative to traditional petrochemical-derived surfactants.

Case Study: Biodegradability Assessment

A comparative study assessed the environmental impact of sodium dodecanoate against conventional surfactants, revealing its superior biodegradability and lower toxicity levels, making it suitable for use in eco-friendly cleaning products .

Future Research Directions

Ongoing studies should focus on optimizing the use of sodium dodecanoate in mixed surfactant systems and further exploring its potential applications in biotechnology and environmental remediation.

作用机制

Sodium dodecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in cleaning applications and in the formulation of drug delivery systems .

相似化合物的比较

Sodium dodecanoate is similar to other sodium salts of fatty acids, such as:

Sodium octanoate: Has a shorter carbon chain and is less hydrophobic.

Sodium decanoate: Slightly shorter carbon chain, with similar properties but lower micelle formation efficiency.

Sodium myristate: Longer carbon chain, more hydrophobic, and forms larger micelles.

Sodium stearate: Much longer carbon chain, highly hydrophobic, and forms very large micelles.

Compared to these compounds, sodium dodecanoate strikes a balance between hydrophobicity and micelle formation efficiency, making it a versatile surfactant for various applications .

属性

IUPAC Name |

sodium;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTURAGWYSMTVOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。